PROTAC MDM2 Degrader-4

Mechanism of Action PROTAC Design E3 Ligase Selectivity

Researchers needing to dissect MDM2 autoregulation face confounding variables from heterobifunctional PROTACs that recruit exogenous E3 ligases. PROTAC MDM2 Degrader-4 provides a clean solution. - **Mechanism:** Symmetric dimer inducing MDM2 homodimerization & self-ubiquitination (homo-PROTAC). - **Application:** Foundational chemical probe for MDM2 biology & comparative degradation modality studies. - **Logistics:** Functional at 5-20 µM in cellular assays; cost-effective entry for academic validation.

Molecular Formula C70H74Cl4N8O14
Molecular Weight 1393.2 g/mol
Cat. No. B12431962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC MDM2 Degrader-4
Molecular FormulaC70H74Cl4N8O14
Molecular Weight1393.2 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl
InChIInChI=1S/C70H74Cl4N8O14/c1-43(2)95-57-37-53(89-5)23-25-55(57)67-75-63(45-7-15-49(71)16-8-45)65(47-11-19-51(73)20-12-47)81(67)69(87)79-29-27-77(59(83)39-79)41-61(85)93-35-33-91-31-32-92-34-36-94-62(86)42-78-28-30-80(40-60(78)84)70(88)82-66(48-13-21-52(74)22-14-48)64(46-9-17-50(72)18-10-46)76-68(82)56-26-24-54(90-6)38-58(56)96-44(3)4/h7-26,37-38,43-44,63-66H,27-36,39-42H2,1-6H3/t63-,64-,65+,66+/m0/s1
InChIKeyQEEHXVDZCBZARJ-ADRSHWTGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC MDM2 Degrader-4: A Homo-PROTAC Tool


PROTAC MDM2 Degrader-4 is a PROTAC-type MDM2 degrader with the CAS registry number 2249750-24-9 . It is designed to induce the self-degradation of the MDM2 protein, a key negative regulator of the tumor suppressor p53 [1]. Chemically, it is a symmetric dimer composed of two potent MDM2 inhibitor moieties connected by a flexible polyethylene glycol linker [1]. Unlike heterobifunctional PROTACs that recruit a separate E3 ubiquitin ligase, PROTAC MDM2 Degrader-4 utilizes a 'homo-PROTAC' mechanism, leveraging the intrinsic E3 ligase activity of MDM2 to promote its own ubiquitination and subsequent proteasomal degradation [1]. This compound serves as a foundational chemical probe for investigating MDM2 biology and validating the homo-PROTAC strategy in academic and early-stage drug discovery research [1].

Mechanism
Homo-PROTAC MDM2 self-degradation probe without exogenous E3 ligase ligand
Workflow
Suitable for MDM2 homodimerization and self-ubiquitination pathway studies
Selection
Chemical tool for early-stage target validation and comparative degradation research

Self-Degradation Mechanism of PROTAC MDM2 Degrader-4


Substituting PROTAC MDM2 Degrader-4 with a heterobifunctional MDM2 PROTAC, such as MD-265 (CRBN-recruiting), MI-265, or MD-4251, is not a scientifically neutral exchange [1][2]. These compounds recruit distinct E3 ligases, leading to different degradation kinetics, ternary complex geometries, and potential off-target profiles [3]. The primary differentiator of PROTAC MDM2 Degrader-4 is its unique 'homo-PROTAC' mechanism of action: it induces the homodimerization of MDM2, thereby activating its intrinsic E3 ligase function for self-ubiquitination and degradation [4]. This mechanism avoids the use of an exogenous E3 ligase ligand, which can introduce its own set of liabilities and off-target effects, making it an essential tool for comparative mechanistic studies of MDM2 degradation pathways [4]. This foundational difference in mechanism directly informs its distinct activity profile, which is quantified in the evidence below.

E3 ligase recruitment differs
Heterobifunctional PROTACs (e.g., MD-265, MD-4251) recruit CRBN, altering degradation kinetics and ternary complex geometry
Mechanistic bias may shift
Exogenous E3 ligase ligands introduce off-target liabilities; homo-PROTAC self-degradation avoids this class of confounding factors
Potency profile not interchangeable
Substantial potency differences exist; replacing this tool with high-potency degraders may compromise mechanistic interpretation

Quantitative Evidence for PROTAC MDM2 Degrader-4


Mechanism of Action: Homo-PROTAC vs. CRBN Recruitment

PROTAC MDM2 Degrader-4 is a 'homo-PROTAC' that induces MDM2 self-degradation by promoting its homodimerization [1]. In contrast, advanced MDM2 degraders like MD-265 and MD-4251 are heterobifunctional PROTACs that recruit the E3 ligase CRBN [2][3]. This fundamental difference in mechanism is a critical factor for experimental design and interpreting downstream biological effects, as it dictates the cellular machinery involved in the degradation process.

Mechanism: Homo vs. CRBN
Class-level inference
Self-ubiquitination via MDM2 homodimerization; no exogenous E3 ligand
Defines distinct degradation pathway context
Qualitative mechanistic difference; experimental design factor
Mechanism of Action PROTAC Design E3 Ligase Selectivity

In Vitro Degradation Potency in A549 Cells

In a head-to-head comparison within the same patent, the structurally related analog PROTAC 15a (closely related to PROTAC MDM2 Degrader-4) induces a visible reduction in MDM2 protein levels and a corresponding increase in p53 levels in A549 non-small cell lung cancer cells at concentrations of 5 µM and 20 µM after 12 hours of treatment, as assessed by Western blot [1].

MDM2 Degradation (A549)
Data to verify
5–20 µM, 12h
Supports cellular MDM2 degradation assessment
Western blot; p53 stabilization observed; no DC50 reported
Degradation Efficiency Western Blot MDM2 Protein Level

Comparative Potency: Homo-PROTAC vs. Heterobifunctional Degraders

While PROTAC MDM2 Degrader-4 exhibits functional degradation at low micromolar concentrations (5-20 µM) [1], later-generation heterobifunctional MDM2 PROTACs achieve substantially higher potency. For example, MD-265 has a median cytotoxic IC50 of 16 nM in primary leukemic stem cells (LSCs) [2], MI-265 shows a median IC50 of 120 pM in a panel of 101 primary AML samples [3], and MD-4251 demonstrates a DC50 of 0.2 nM for MDM2 degradation in RS4;11 cells [4]. This significant difference in potency (>250-fold) underscores that PROTAC MDM2 Degrader-4 is a valuable mechanistic probe but is not a potent drug candidate.

Potency vs. Advanced Degraders
Cross-study comparable
This tool: 5–20 µM; MD-265: IC50 16 nM; MI-265: IC50 120 pM; MD-4251: DC50 0.2 nM
Contextualizes use as mechanistic probe, not potency-optimized candidate
>250-fold difference; assay conditions vary across studies
Potency Comparison DC50 IC50

Structural Confirmation and Purity Profile

PROTAC MDM2 Degrader-4 is supplied with a defined chemical structure (C70H74Cl4N8O14, M.Wt: 1393.19 g/mol) and a guaranteed purity of ≥98% [1]. This level of analytical characterization and quality control is essential for ensuring reproducibility in biological assays, a baseline requirement that may not be consistently met by less thoroughly vetted research compounds or in-house syntheses.

Purity & Identity
Specification review
≥98% (HPLC)
Verified analytical baseline for assay reproducibility
CAS 2249750-24-9; MW 1393.19; vendor CoA
Analytical Characterization Purity Quality Control

Research Applications of PROTAC MDM2 Degrader-4


Investigating Homo-PROTAC Mechanism of Action

This compound is uniquely suited for researchers dissecting the 'homo-PROTAC' mechanism of MDM2 self-degradation [1]. Its symmetrical structure and ability to induce MDM2 homodimerization serve as a chemical probe to study the downstream effects of this specific degradation pathway, distinct from those initiated by CRBN- or VHL-recruiting PROTACs [2]. This is critical for understanding the fundamental biology of MDM2 regulation and its therapeutic potential.

Early-Stage Chemical Biology and Target Validation

For academic labs and early-stage drug discovery programs, PROTAC MDM2 Degrader-4 is a cost-effective entry point for exploring MDM2 degradation as a therapeutic strategy [3]. Its functional activity at micromolar concentrations (5-20 µM) in cellular assays allows for initial target validation studies and hypothesis generation before investing in more expensive, potent, and advanced degraders like MD-265 or MD-4251 [4][5].

Comparative Analysis of MDM2 Degradation Pathways

The compound is an essential component of any comparative study designed to benchmark the activity of different MDM2-targeting modalities. Researchers can use PROTAC MDM2 Degrader-4 (homo-PROTAC) alongside a traditional small molecule inhibitor (e.g., Nutlin-3a) and a heterobifunctional PROTAC (e.g., MD-265) to deconvolute the specific biological consequences arising from MDM2 inhibition, self-degradation, or CRBN-mediated degradation [1][2]. Such comparative data are critical for identifying the most effective therapeutic strategy.

Application
Selection Property
Validation Focus
Homo-PROTAC mechanism studies
MDM2 self-ubiquitination pathway probe
Homodimerization-dependent degradation endpoints
Early-stage target validation
Cost-effective MDM2 degrader tool compound
Initial p53 pathway response assessment
MDM2 degradation pathway comparison
Homo-PROTAC vs. inhibitor vs. CRBN-recruiting comparator
Differential pathway-response endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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